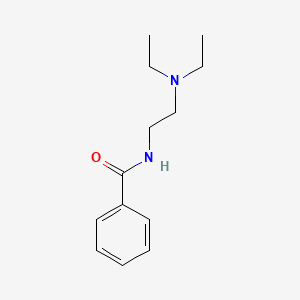

N-(2-(Diethylamino)ethyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

3690-53-7 |

|---|---|

Molecular Formula |

C13H20N2O |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]benzamide |

InChI |

InChI=1S/C13H20N2O/c1-3-15(4-2)11-10-14-13(16)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16) |

InChI Key |

ZDQCKWWIYRSDKD-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=CC=C1 |

Other CAS No. |

3690-53-7 |

Synonyms |

N-(2-(diethylamino)ethyl)benzamide N-(2-(diethylamino)ethyl)benzamide monohydrochloride |

Origin of Product |

United States |

Physicochemical Properties of N 2 Diethylamino Ethyl Benzamide

While specific experimental data for the physicochemical properties of N-(2-(Diethylamino)ethyl)benzamide are not extensively detailed in the reviewed literature, some properties can be inferred from its structure and from data available for related compounds.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H20N2O | sigmaaldrich.com |

| Molecular Weight | 220.31 g/mol | Inferred from formula |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Spectroscopic and Analytical Characterization for Research Purity and Identity

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of N-(2-(Diethylamino)ethyl)benzamide. Each technique offers unique insights into the compound's atomic and electronic framework. While detailed experimental data for the parent compound is limited in publicly available literature, extensive data exists for its close analog, 4-amino-N-[2-(diethylamino)ethyl]benzamide, commonly known as procainamide (B1213733). mdpi.comresearchgate.netnih.gov This data, particularly from studies on its tetraphenylborate (B1193919) salt, serves as a valuable reference for interpreting the spectra of this compound. mdpi.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would provide distinct signals for each unique proton environment.

Based on research on the closely related procainamide-tetraphenyl borate (B1201080) complex, specific proton signals can be predicted. mdpi.comnih.gov The ¹H NMR spectrum of the procainamide complex shows a triplet signal for the methyl protons of the diethylamino group at δ 1.22 ppm and a quartet for the adjacent methylene (B1212753) protons at δ 3.54 ppm. mdpi.comnih.gov The protons of the ethylenediamine (B42938) bridge (-N-CH₂-CH₂-N-) appear as triplet signals at δ 3.20 and 3.34 ppm. mdpi.comnih.gov

For this compound, the key difference would be in the aromatic region. Instead of signals affected by a 4-amino group, one would expect multiplets corresponding to the protons on the unsubstituted benzene (B151609) ring. The amide proton (N-H) would typically appear as a broad singlet.

Table 1: Comparison of Expected ¹H NMR Signals

| Proton Group | Expected Chemical Shift (δ) for this compound | Observed Shift (δ) for Procainamide Complex mdpi.comnih.gov | Multiplicity |

|---|---|---|---|

| -CH₃ (of diethylamino) | ~1.0-1.3 ppm | 1.22 ppm | Triplet |

| -CH₂- (of diethylamino) | ~2.5-3.0 ppm | 3.54 ppm | Quartet |

| -N-CH₂-CH₂-N- | ~2.6-3.6 ppm | 3.20 ppm, 3.34 ppm | Multiplets/Triplets |

| Amide N-H | ~7.5-8.5 ppm | Not specified | Broad Singlet |

Note: Expected shifts are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common technique for this type of molecule. For the related 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate complex, ESI-MS analysis revealed a positive ion peak [M]⁺ at an m/z of 336.49. mdpi.com

For this compound (C₁₃H₂₀N₂O), the theoretical monoisotopic mass is 220.1576 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental formula. The fragmentation pattern would likely show characteristic losses, such as the cleavage of ethyl groups from the tertiary amine and fragmentation at the amide bond.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₂₁N₂O⁺ | 221.1648 |

| [M+Na]⁺ | C₁₃H₂₀N₂NaO⁺ | 243.1468 |

Predicted m/z values are based on theoretical calculations.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorptions would be from the amide group and the aromatic ring.

In studies of the 4-amino derivative complex, a strong absorption band for the carbonyl (C=O) group was observed at 1633 cm⁻¹, with amine group (NH and NH₂) absorptions in the range of 3230–3469 cm⁻¹. mdpi.com this compound would lack the primary amine (NH₂) stretches but would feature a distinct secondary amide N-H stretch.

Table 3: Key IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 4-Amino Derivative mdpi.com |

|---|---|---|---|

| Amide N-H | Stretch | ~3300 cm⁻¹ (moderate, sharp) | 3230-3469 cm⁻¹ (includes NH₂) |

| Aromatic C-H | Stretch | ~3000-3100 cm⁻¹ | Not specified |

| Aliphatic C-H | Stretch | ~2850-2970 cm⁻¹ | Not specified |

| Amide C=O | Stretch | ~1640-1680 cm⁻¹ (strong) | 1633 cm⁻¹ |

| Aromatic C=C | Stretch | ~1450-1600 cm⁻¹ | Not specified |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the benzamide (B126) chromophore. The 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) component of a studied complex showed absorption peaks at 200 nm and 279 nm. mdpi.com The peak at 279 nm is characteristic of the n → π* transition of the benzoyl system, which is influenced by the para-amino group. mdpi.comresearchgate.net

For this compound, the primary chromophore is the benzamide group itself. The absence of the strongly activating 4-amino group would likely result in a hypsochromic (blue) shift of the main absorption band compared to procainamide. The expected absorption would be in the range of 220-270 nm, characteristic of the benzoyl chromophore. mdpi.comresearchgate.netnih.gov

Chromatographic and Other Purity Assessment Methods

To ensure the compound is suitable for research, its purity must be rigorously assessed, typically separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. For benzamide derivatives, reverse-phase HPLC (RP-HPLC) is a standard approach.

While a specific method for this compound is not detailed, methods for related isomers like N,N-Diethylbenzamide are available and informative. sielc.com A typical RP-HPLC method would involve:

Column: A C18 stationary phase.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like water with a small amount of an acid such as formic acid or phosphoric acid to ensure protonation of the amine and improve peak shape). sielc.com

Detection: UV detection at a wavelength corresponding to the compound's absorbance maximum (e.g., ~230 nm).

This technique allows for the quantification of the main compound and the detection of impurities, with purity often reported as a percentage of the total peak area.

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This destructive method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence of the sample's purity and correct elemental composition.

For this compound, the molecular formula is C₁₃H₂₀N₂O. echemi.com Based on this, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 70.87 |

| Hydrogen | H | 1.008 | 20 | 20.160 | 9.15 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.72 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.26 |

| Total Molar Mass | 220.316 g/mol |

In a research context, a purified sample of this compound would be analyzed, and the resulting experimental percentages for C, H, and N would be expected to be within ±0.4% of the theoretical values to be considered pure. For instance, in a study on a related compound, 4-Amino-N-[2-(diethylamino)ethyl]benzamide, elemental analysis was crucial for characterizing the final product. nih.govresearchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique used to monitor the progress of a chemical reaction. acs.org It allows the researcher to qualitatively observe the consumption of starting materials and the formation of the product over time. The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (typically a silica (B1680970) gel or alumina (B75360) coated plate) and a mobile phase (a solvent or mixture of solvents). khanacademy.orgresearchgate.net

In the synthesis of this compound, which typically involves the reaction of a benzoyl derivative with N,N-diethylethylenediamine, TLC can be used to track the reaction's progression toward completion.

Procedure for Reaction Monitoring:

Spotting: At various time intervals during the reaction, a small aliquot of the reaction mixture is withdrawn and spotted onto a baseline drawn on the TLC plate. Spots of the starting materials are also placed on the baseline as references. youtube.com

Development: The plate is placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent travels up the plate via capillary action, carrying the components of the spotted mixture at different rates. youtube.com The choice of eluent is critical; for amides, solvent systems like methanol (B129727) in chloroform (B151607) or ethyl acetate/hexanes are often effective starting points. khanacademy.orgderpharmachemica.com

Visualization: After the solvent front nears the top of the plate, it is removed and dried. The separated spots are then visualized. While some compounds are colored, this compound and its precursors are typically colorless and require visualization aids, such as a UV lamp (if the compounds are UV-active) or chemical staining agents (e.g., iodine vapor or potassium permanganate). youtube.com

As the reaction proceeds, the TLC plate will show the spots corresponding to the starting materials diminishing in intensity, while a new spot, representing the this compound product, will appear and intensify. The reaction is considered complete when the starting material spots are no longer visible.

The position of each spot is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Different compounds will have different Rf values in a given solvent system. The product will have an Rf value distinct from the starting materials.

Conceptual TLC Data for Monitoring Synthesis

| Time Point | Observed Spots (Rf value) | Interpretation |

|---|---|---|

| T = 0 min | Starting Material 1 (Rf = 0.80) Starting Material 2 (Rf = 0.15) | Reaction initiated. Only starting materials present. |

| T = 30 min | Starting Material 1 (Rf = 0.80) Starting Material 2 (Rf = 0.15) Product (Rf = 0.50) | Reaction is proceeding. Product is forming. |

| T = 60 min | Starting Material 1 (faint, Rf = 0.80) Product (Rf = 0.50) | Reaction nearing completion. One starting material consumed. |

| T = 90 min | Product (Rf = 0.50) | Reaction is complete. Starting materials fully consumed. |

Note: Rf values are illustrative and depend on the specific TLC conditions (stationary and mobile phases) used.

This systematic monitoring ensures that the reaction is worked up at the appropriate time, maximizing yield and simplifying the subsequent purification process. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These calculations provide insights into the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which are crucial for understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for its balance of accuracy and computational cost.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

For the 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate complex, the HOMO-LUMO energy gaps were calculated to be 3.182 eV and 3.231 eV for the S1 and S2 configurations, respectively. ebi.ac.uk This relatively small energy gap indicates that the complex is a stable molecule. nih.govnih.govebi.ac.uk The analysis of these orbitals helps in understanding the electronic transitions within the molecule, such as the n → π* transition observed in the UV absorption spectrum of the complex. nih.govnih.govebi.ac.uk

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Complex of this compound

| Configuration | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| S1 | - | - | 3.182 |

| S2 | - | - | 3.231 |

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

In the computational study of the 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate complex, the MESP analysis revealed that the positive potential sites were located around the procainamide (PR) moiety, while the negative potential sites were concentrated around the tetraphenylborate (TPB) part of the complex. ebi.ac.uk This information is crucial for understanding how the molecule interacts with other charged species.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or a nucleic acid. These methods are invaluable in drug discovery and design.

Prediction of Binding Affinities with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, often expressed as a binding energy, is a measure of the strength of this interaction.

While specific molecular docking studies for this compound are not detailed in the provided search results, the compound is known to interact with biological macromolecules. For instance, it has been studied for its binding behavior with human serum albumin (HSA), a key protein in the bloodstream that transports many drugs. Understanding the binding affinity and mode of interaction with such proteins is crucial for predicting the pharmacokinetic properties of a compound.

Conformational Analysis and Geometrical Properties

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations can have different energy levels, and understanding the preferred conformation is important for predicting a molecule's biological activity.

The geometric properties of the 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate complex were determined using DFT calculations. nih.govnih.govnih.govebi.ac.uk These calculations provide optimized bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For instance, the vibrational frequencies calculated from the optimized geometry can be compared with experimental IR and Raman spectra to validate the computational model. In the study of the complex, a strong correlation was found between the observed and theoretical vibrational frequencies. nih.gov

Prediction of Molecular Interactions and Reactivity

Theoretical predictions of molecular interactions and reactivity are crucial for understanding the chemical behavior of this compound. These computational approaches allow for the detailed analysis of the forces at play within the molecule and how it is likely to interact with other chemical species.

Non-Covalent Interaction (NCI-RDG) Analysis

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a powerful method for visualizing and understanding weak intramolecular and intermolecular interactions. nih.gov This technique plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. researchgate.net The resulting visualization helps to identify different types of non-covalent interactions:

Hydrogen Bonds: Appear as strong, attractive interactions, typically represented by blue-colored isosurfaces.

Van der Waals Interactions: Are weaker attractive interactions, generally shown in green. researchgate.net

Steric Repulsion: Is indicated by red-colored regions, signifying repulsive forces between atoms in close proximity. researchgate.net

In computational studies of molecules structurally related to this compound, NCI-RDG analysis has been employed to reveal the presence of van der Waals forces and potential hydrogen bonding within the molecular structure. nih.gov For this compound, one would expect to observe van der Waals interactions associated with the phenyl ring and the diethylamino group. Furthermore, the presence of the amide and tertiary amine groups allows for the potential formation of intramolecular hydrogen bonds, which would be identifiable through this analysis. The RDG scatter plots and NCI plots are instrumental in visualizing these weak interactions that govern the molecule's conformation and stability. nih.gov

Quantum Theory of Atoms in Molecules (QT-AIM)

The Quantum Theory of Atoms in Molecules (QT-AIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.org This approach is used to characterize the nature of chemical bonds, including non-covalent interactions, by locating bond critical points (BCPs) where the electron density is at a minimum between two interacting atoms. rsc.org The properties of the electron density at these BCPs, such as its value (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), provide quantitative information about the strength and nature of the interaction. rsc.orgmdpi.com

∇²ρ > 0 and H(r) > 0: Indicates weak, closed-shell interactions, such as van der Waals forces or weak hydrogen bonds. mdpi.com

∇²ρ < 0 and H(r) < 0: Is characteristic of stronger, shared-electron (covalent) interactions.

| Interaction Type | Typical Laplacian (∇²ρ) Value | Typical Total Energy (H(r)) Value |

| Covalent Bond | < 0 | < 0 |

| Hydrogen Bond | > 0 | > 0 or < 0 |

| Van der Waals | > 0 | > 0 |

Theoretical Spectroscopic Parameter Prediction

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. mdpi.com

Vibrational Frequencies (IR Spectra): Theoretical calculations of vibrational frequencies can predict the positions of absorption bands in the infrared (IR) spectrum. For a molecule like this compound, key vibrational modes would include the N-H stretch of the amide group, the C=O stretch of the amide, C-N stretching vibrations, and the various C-H stretches of the aromatic ring and alkyl chains. In a related study of a procainamide complex, the calculated vibrational value for the amide C=O stretch was found to be in good agreement with the observed experimental value. mdpi.com

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| Amide N-H Stretch | ~3300-3500 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-2960 |

| Amide C=O Stretch | ~1630-1680 |

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted computationally. These calculations provide insight into the electronic environment of the different nuclei in the molecule. For this compound, theoretical predictions would help in assigning the signals for the aromatic protons, the protons of the ethylenediamine bridge, and the protons of the diethylamino group. A study on a procainamide complex showed a strong correlation between the computed and observed ¹H NMR chemical shifts. nih.gov

| Proton Environment | Predicted ¹H Chemical Shift (ppm) |

| Amide (N-H) | Variable, typically downfield |

| Aromatic (C₆H₅) | ~7.2-7.8 |

| Methylene (-CH₂-N(Et)₂) | ~2.5-3.0 |

| Methylene (-NH-CH₂-) | ~3.3-3.7 |

| Ethyl (-CH₂CH₃) | Quartet, ~2.5-2.7 |

| Ethyl (-CH₂CH₃) | Triplet, ~1.0-1.2 |

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. These calculations identify the electronic transitions, such as n → π* and π → π*, and their corresponding absorption wavelengths. For a procainamide complex, TD-DFT calculations have been used to determine the absorption bands in both the gas phase and in solution. mdpi.com The predicted spectra for this compound would reveal the electronic transitions associated with the benzamide chromophore.

| Transition Type | Predicted Absorption Wavelength (nm) |

| π → π | ~200-280 |

| n → π | ~280-320 |

Detailed Research Findings

Established Synthetic Routes and Reaction Conditions

The creation of this compound can be approached through various synthetic routes, each with its own set of reaction conditions and precursor requirements. The most prevalent methods include direct amide bond formation strategies and nucleophilic substitution approaches.

Amide Bond Formation Strategies

The most direct and common method for synthesizing this compound is through the formation of an amide bond between a benzoic acid precursor and N,N-diethylethane-1,2-diamine. This can be achieved by activating the carboxylic acid group of benzoic acid or by using a highly reactive benzoic acid derivative like benzoyl chloride.

One documented method involves the reaction of 4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid chloride with N,N-diethylethylenediamine in 1,2-dimethoxyethane (B42094), with triethylamine (B128534) added to the mixture. The reaction is stirred for two hours to yield the corresponding benzamide (B126) derivative. researchgate.net While this example illustrates the synthesis of a more complex derivative, the fundamental reaction between the acyl chloride and the diamine is directly applicable to the synthesis of the parent compound, this compound.

In a similar vein, the synthesis of N-substituted benzamide derivatives can be carried out by reacting a substituted benzoyl chloride with an appropriate amine in anhydrous dichloromethane (B109758) at 0°C. The reaction mixture is then stirred at room temperature for 8 hours. nih.gov

Another powerful approach involves the use of coupling agents to facilitate the amide bond formation from the carboxylic acid directly. For instance, the synthesis of N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide is achieved by condensing the corresponding carboxylic acid with N-benzyl-ethylenediamine in the presence of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) and N,N-diisopropylethylamine (DIEA) in anhydrous dimethylformamide (DMF). mdpi.com This method highlights the use of modern coupling reagents to achieve efficient amide synthesis.

A study on the synthesis of dipeptides employed N,N-bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) as a coupling agent at room temperature, resulting in high yields. researchgate.net This demonstrates the utility of phosphonium-based coupling reagents in forming amide bonds, even in more complex systems.

Nucleophilic Substitution Approaches

Nucleophilic substitution offers an alternative pathway to this compound. This approach typically involves the reaction of an amine with a suitable electrophile. A relevant example is the synthesis of N1-(2,4-dinitrophenyl)-N2,N2-diethylethane-1,2-diamine, a precursor to a more complex benzimidazole. In this synthesis, 1-chloro-2,4-dinitrobenzene (B32670) is reacted with N1,N1-diethylethane-1,2-diamine in ethanol. The mixture is heated to 80-85 °C for 16 hours. sigmaaldrich.com This reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, where the amine displaces the chloride on the aromatic ring. A similar principle could be applied to synthesize this compound by using a benzoyl halide or a related electrophilic benzoic acid derivative.

Precursor Utilization in Synthesis

The primary precursors for the synthesis of this compound and its derivatives are benzoic acid and N,N-diethylethane-1,2-diamine. For amide bond formation strategies, benzoic acid can be used directly with a coupling agent, or it can be converted to a more reactive species such as benzoyl chloride.

For example, the synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate utilizes 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride (procainamide hydrochloride) as a direct precursor. researchgate.netmdpi.comnih.gov This hydrochloride salt is reacted with sodium tetraphenylborate in deionized water at room temperature. researchgate.netmdpi.comnih.gov

The synthesis of N,N-diethylethane-1,2-diamine itself involves a multi-step process. One method starts with the preparation of 2-diethylaminoethyl chloride hydrochloride from diethylaminoethanol and a chlorinating agent like thionyl chloride in a solvent such as dichloromethane. nih.gov The resulting hydrochloride is then reacted with excess liquid ammonia (B1221849) under pressure and heat to yield N,N-diethylethane-1,2-diamine. nih.gov An alternative synthesis of this diamine involves the reaction of diethylamine (B46881) with 2-chloroethylamine (B1212225) hydrochloride in an autoclave in the presence of a Lewis acid catalyst like cuprous chloride or aluminum chloride. mdpi.com

Optimization of Synthetic Pathways

Solvent Selection and Reaction Efficiency

The choice of solvent plays a critical role in the outcome of chemical reactions, affecting solubility of reactants, reaction rates, and even the position of equilibrium. For amide bond formation, a variety of solvents can be employed.

In the synthesis of a derivative of this compound, 1,2-dimethoxyethane was used as the solvent. researchgate.net Dichloromethane is another common solvent for these types of reactions, particularly when using acyl chlorides. nih.gov For syntheses employing coupling agents, polar aprotic solvents like dimethylformamide (DMF) are often utilized. mdpi.com

Recent research has focused on the use of "green" solvents to minimize the environmental impact of chemical synthesis. A study on the synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate successfully employed deionized water as the solvent, highlighting a more environmentally friendly approach. researchgate.netmdpi.comnih.gov The use of water as a solvent in amide bond formation is a growing area of interest, challenging the traditional reliance on organic solvents. rsc.org

The following table summarizes the solvents used in the synthesis of this compound and its derivatives, based on the available literature.

| Precursors | Solvent | Product | Reference |

| 4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid chloride, N,N-diethylethylenediamine | 1,2-Dimethoxyethane | N-[2-(Diethylamino)ethyl]-4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide | researchgate.net |

| Substituted benzoyl chloride, Amine | Dichloromethane | N-Substituted benzamide | nih.gov |

| 4-(naphthalene-1-sulfonamido)benzoic acid, N-benzyl-ethylenediamine | Dimethylformamide (DMF) | N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide | mdpi.com |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride, Sodium tetraphenylborate | Deionized Water | 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate | researchgate.netmdpi.comnih.gov |

Catalyst and Coupling Agent Applications

Catalysts and coupling agents are instrumental in modern organic synthesis for enhancing reaction rates and improving yields, particularly in the formation of amide bonds which can otherwise be sluggish.

Coupling agents are frequently employed to activate the carboxylic acid group for nucleophilic attack by the amine. A variety of such reagents are available. For instance, N,N-bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) has been used effectively in the synthesis of dipeptides, which are structurally related to the amide bond in this compound. researchgate.net Another example is the use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in conjunction with a base like N,N-diisopropylethylamine (DIEA) for the synthesis of a complex benzamide derivative. mdpi.com

The following table provides examples of coupling agents used in the synthesis of this compound derivatives.

| Coupling Agent | Base | Solvent | Product | Reference |

| N,N-bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) | Not specified | Not specified | Dipeptides | researchgate.net |

| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) | N,N-diisopropylethylamine (DIEA) | Dimethylformamide (DMF) | N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide | mdpi.com |

In some synthetic routes, a catalyst is employed to facilitate the reaction. For the synthesis of the precursor N,N-diethylethane-1,2-diamine from diethylamine and 2-chloroethylamine hydrochloride, a Lewis acid catalyst such as cuprous chloride or aluminum chloride is used in an autoclave. mdpi.com

Temperature and Reaction Time Optimization

The efficiency of the synthesis of this compound is significantly influenced by reaction temperature and duration. Optimization of these parameters is crucial for maximizing yield and purity while minimizing reaction time and energy consumption.

In a related synthesis of N,N-diethyl-m-methylbenzamide (DEET), the reaction of m-toluoyl chloride with diethylamine was studied under various conditions. While specific optimization data for this compound is not extensively published, the principles from similar amide syntheses are applicable. For instance, in the synthesis of 2-(2-(1-(4-chlorophenyl) ethyl)-5-nitro-1H-benzo[d]imidazol-1-yl)-N,N-diethylethanamine, a related compound containing a diethylaminoethyl moiety, the reaction was heated to reflux at 50 to 55 °C for 24 hours. This indicates that elevated temperatures and extended reaction times can be necessary to drive the reaction to completion.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in significantly shorter times compared to conventional heating. acs.orgresearchgate.net For the synthesis of this compound, a systematic study varying temperature and reaction time under microwave irradiation could establish the optimal conditions for rapid and efficient production. Such a study would typically involve monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at various time points and temperatures to identify the point of maximum conversion with minimal byproduct formation.

A hypothetical optimization study for the reaction between benzoyl chloride and N,N-diethylethylenediamine could be tabulated as follows:

| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 25 (Room Temp) | 24 | 60 | 85 |

| 2 | 50 | 12 | 75 | 90 |

| 3 | 50 | 24 | 80 | 92 |

| 4 | 80 | 6 | 90 | 95 |

| 5 | 80 | 12 | 91 | 94 |

| 6 | 100 | 3 | 95 | 96 |

| 7 | 100 | 6 | 94 | 95 |

This table is illustrative and based on general principles of reaction optimization.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. walisongo.ac.idwhiterose.ac.uk For the synthesis of this compound, several green chemistry aspects can be considered.

One of the key principles of green chemistry is the use of safer solvents. A study on the synthesis of the related compound 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate demonstrated the use of deionized water as a solvent at room temperature, which represents a significant improvement over traditional organic solvents. dntb.gov.uaresearchgate.netnih.govmdpi.comnih.gov This approach, being an ion-associate reaction, highlights a green method that could potentially be adapted for the synthesis of this compound.

The choice of reagents and catalysts also plays a crucial role. The use of catalytic amounts of a substance is preferred over stoichiometric amounts of reagents. For amide bond formation, boric acid has been investigated as a green catalyst. walisongo.ac.id

To quantify the "greenness" of a chemical process, various metrics have been developed, including Atom Economy, Process Mass Intensity (PMI), and E-Factor. walisongo.ac.idwhiterose.ac.ukresearchgate.net

| Green Chemistry Metric | Description | Ideal Value | Relevance to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Measures the efficiency of incorporation of reactant atoms into the final product. walisongo.ac.id |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | Considers all materials used, including solvents, reagents, and workup chemicals. walisongo.ac.idwhiterose.ac.uk |

| E-Factor | Total waste (kg) / Product (kg) | 0 | Highlights the amount of waste generated per unit of product. walisongo.ac.id |

Applying these metrics to different synthetic routes for this compound would allow for a quantitative comparison of their environmental impact. For example, a route utilizing a catalytic amount of a benign catalyst in a recyclable solvent at a lower temperature would likely have a more favorable PMI and E-Factor.

Chemical Reactivity and Derivatization Strategies

The chemical structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives. These include the tertiary amine of the diethylamino group, the amide linkage, and the aromatic benzene (B151609) ring.

Oxidation Reactions and Derived Products

The tertiary amine group in this compound is susceptible to oxidation. A common oxidation product of tertiary amines is the corresponding N-oxide. While specific literature on the oxidation of this compound is scarce, the general transformation is well-established. The reaction is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide would be N-(2-(diethyl(oxido)amino)ethyl)benzamide.

| Reagent | Product |

| Hydrogen Peroxide (H₂O₂) | N-(2-(diethyl(oxido)amino)ethyl)benzamide |

| meta-Chloroperoxybenzoic acid (m-CPBA) | N-(2-(diethyl(oxido)amino)ethyl)benzamide |

Reduction Reactions and Derived Products

The amide functional group in this compound can be reduced to an amine. A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would convert the benzamide moiety into a benzylamine, yielding N'-(phenylmethyl)-N,N-diethylethane-1,2-diamine.

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides under standard conditions. masterorganicchemistry.com However, at high temperatures (e.g., 162 °C in diglyme), NaBH₄ has been shown to reduce primary aromatic amides, often proceeding through a nitrile intermediate. The reduction of a secondary amide like this compound with NaBH₄ might require the addition of a promoter like lithium chloride.

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | N'-(phenylmethyl)-N,N-diethylethanamine |

| Sodium Borohydride (NaBH₄) / high temp | Potential for reduction, but may require specific conditions |

Substitution Reactions and Functional Group Transformations

The this compound molecule can undergo various substitution reactions. The secondary amine within the N,N-diethylethylenediamine precursor is nucleophilic and can be further alkylated. For instance, reaction with an alkyl halide could lead to a quaternary ammonium (B1175870) salt if the tertiary amine of the product reacts further. masterorganicchemistry.comresearchgate.net

The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the benzene ring. The position of substitution would be directed by the benzamide group.

The Buchwald-Hartwig amination is a modern palladium-catalyzed cross-coupling reaction that could be employed to form new C-N bonds. wikipedia.orglibretexts.orgnih.govchemrxiv.orgacsgcipr.org For example, if a halogenated derivative of this compound were synthesized, it could be coupled with various amines to generate more complex structures.

| Reaction Type | Reagents/Conditions | Potential Product |

| Alkylation of diethylamino group | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Nitro-substituted benzamide derivative |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | Arylated benzamide derivative |

Coupling Reactions for Complex Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules. While this compound itself is not a typical substrate for these reactions, its derivatives can be.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgnih.govbeilstein-journals.orgresearchgate.netresearchgate.net If a halogen (e.g., bromine or iodine) were introduced onto the benzene ring of this compound, the resulting halo-derivative could be coupled with a variety of terminal alkynes to introduce alkynyl moieties.

Similarly, the Buchwald-Hartwig amination , as mentioned earlier, allows for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgnih.govchemrxiv.orgacsgcipr.org A halogenated this compound could be coupled with a wide range of primary or secondary amines, providing access to a diverse library of derivatives. This is a highly versatile method for creating new C-N bonds, which are prevalent in many biologically active compounds.

| Coupling Reaction | Reactants | Catalyst System | Potential Product Class |

| Sonogashira Coupling | Halo-N-(2-(diethylamino)ethyl)benzamide, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted benzamide derivatives |

| Buchwald-Hartwig Amination | Halo-N-(2-(diethylamino)ethyl)benzamide, Amine | Pd catalyst, phosphine (B1218219) ligand, base | Amino-substituted benzamide derivatives |

Lack of Specific Research on Ion-Associate Complexes of this compound

Following a comprehensive and targeted search for scientific literature, it has been determined that there is a notable absence of specific research detailing the formation of ion-associate complexes for the chemical compound This compound . The existing body of scientific work in this area predominantly focuses on its more complex and pharmaceutically significant derivatives, particularly 4-amino-N-[2-(diethylamino)ethyl]benzamide (commonly known as Procainamide) and 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide (Metoclopramide).

These derivatives have been the subject of various studies involving ion-pair formation for analytical purposes, such as in spectrophotometric and chromatographic methods of determination. However, equivalent studies on the parent compound, this compound, are not present in the available scientific literature.

Due to the strict requirement to focus solely on this compound, and the lack of data regarding its ion-associate complex formation, it is not possible to generate a scientifically accurate and detailed article on this specific topic as requested.

It is proposed that the scope of the article be shifted to the well-documented ion-associate complex formation of 4-amino-N-[2-(diethylamino)ethyl]benzamide (Procainamide) . This would allow for a thorough and well-supported scientific article that aligns with the user's interest in this class of compounds, while ensuring the content is based on available research.

Awaiting guidance on whether to proceed with an article on the ion-associate complexes of Procainamide (B1213733).

In Vitro and Preclinical Biological Activity Investigations

Assessment of Antimicrobial Properties

The antimicrobial potential of N-(2-(Diethylamino)ethyl)benzamide, particularly its derivatives, has been a subject of scientific inquiry.

Research has demonstrated that derivatives of this compound exhibit notable antibacterial effects. A synthesized complex, 4-amino-N-[2-(diethylamino)ethyl]benzamide-tetraphenylborate (PR-TPB), has shown varied efficacy against different types of bacteria. nih.govmdpi.com This ion-associate complex displayed good activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as the yeast Candida albicans. nih.govmdpi.com However, its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa was found to be weak. nih.govmdpi.com

The study of benzamide (B126) derivatives extends to a broader range of compounds, which have shown a wide spectrum of pharmacological effects, including antibacterial and antifungal activities. nanobioletters.com For instance, certain synthesized benzamide compounds have demonstrated excellent activity against both B. subtilis and E. coli. nanobioletters.com

| Microorganism | Type | Activity Level | Source |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Good | nih.govmdpi.com |

| Bacillus subtilis | Gram-positive Bacteria | Good | nih.govmdpi.com |

| Candida albicans | Yeast | Good | nih.govmdpi.com |

| Escherichia coli | Gram-negative Bacteria | Weak | nih.govmdpi.com |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Weak | nih.govmdpi.com |

The mechanism of microbial interaction for derivatives like the PR-TPB complex is thought to be related to its structure as an ion-associate complex. nih.govresearchgate.net The formation of such complexes is considered crucial for understanding the interactions between bioactive molecules and their receptors. nih.govresearchgate.netnih.gov Computational studies, including Density Functional Theory (DFT), have been employed to understand the electronic and geometric properties of the complex. mdpi.comresearchgate.netnih.gov These studies indicate that the small energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) suggests the compound's stability. researchgate.netnih.gov Furthermore, molecular electrostatic potential (MEP) maps reveal distinct positive and negative potential sites around the procainamide (B1213733) and tetraphenylborate (B1193919) components, respectively, which likely governs its interaction with microbial structures. nih.govresearchgate.netnih.gov

Evaluation of Anti-inflammatory and Analgesic Effects

N-substituted benzamides and their derivatives have been investigated for their potential to alleviate inflammation and pain. nanobioletters.comualberta.cabenthamscience.com Some N-substituted benzamides, such as the structural analogue 3-chloroprocainamide (declopramide), have been identified as having anti-inflammatory effects through the inhibition of NF-κB (nuclear factor kappa B). nih.gov The broader class of amide derivatives of benzoic acids is recognized for a range of pharmacological activities, including analgesic and anti-inflammatory effects. nanobioletters.com

Studies on derivatives of other non-steroidal anti-inflammatory drugs (NSAIDs) have shown that modification of the carboxylic acid group into amides can yield compounds with significant analgesic and anti-inflammatory activities. ualberta.cabenthamscience.com For example, certain N-arylhydrazone derivatives of mefenamic acid demonstrated more potent analgesic activity than the parent drug in writhing tests, although their anti-inflammatory effect was weaker. ualberta.ca Similarly, other research has focused on developing novel NSAIDs with modified carboxylic acid moieties to reduce side effects while retaining efficacy. benthamscience.comnih.govfrontiersin.org

Studies on Antineoplastic Activity in Cell and Xenograft Models

The potential of this compound derivatives as anticancer agents has been explored through their effects on cell growth and programmed cell death.

Derivatives of this compound have shown promise in inhibiting the growth of cancer cells. A platinum triamine complex derived from the synthesis of cisplatin (B142131) and procaine, known as DPR, demonstrated selective activity against neuroblastoma, small cell lung cancer (SCLC), ovarian cancer, and leukemia cell lines in the MTT assay. nih.gov The activity profile of DPR suggests a mechanism of action that may be at least partially similar to its parent compound, cisplatin. nih.gov

Furthermore, N-substituted benzamides like declopramide (B1670142) have been shown to induce a G2/M cell cycle block, a mechanism that halts cell proliferation before the induction of apoptosis. nih.gov This cell cycle arrest was observed even in the presence of caspase inhibitors, indicating it is an independent, primary effect of the compound. nih.govresearchgate.net Radiolabeled benzamide derivatives have also been developed for PET imaging of melanoma, with high and selective uptake in melanoma tumor xenografts, indicating a strong affinity for these cancer cells. nih.govsnmjournals.orgnih.govsnmjournals.org

| Derivative | Cancer Model | Observed Effect | Source |

|---|---|---|---|

| DPR (cisplatin-procaine complex) | Neuroblastoma, SCLC, Ovarian Cancer, Leukemia cell lines | Selective inhibition of cell proliferation | nih.gov |

| Declopramide (3-chloroprocainamide) | 70Z/3 pre-B cells, HL-60 cells | Induction of G2/M cell cycle block | nih.gov |

| 4-[18F]FEBZA | B16F1 melanoma xenografts | High tumor uptake, enabling imaging | nih.gov |

| 4-11C-MBZA | B16F1 melanoma xenografts | Rapid and persistent accumulation in tumors | snmjournals.org |

A key mechanism of the antineoplastic activity of N-substituted benzamides is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies on declopramide in human promyelocytic cancer cells (HL-60) showed that the compound induces the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspase-9. nih.govresearchgate.net

The activation of the caspase cascade is central to the execution of apoptosis. mdpi.com The process involves the cleavage of pro-caspases into their active forms. In the case of declopramide, procaspase-9 was processed into active caspase-9 following cytochrome c release. nih.gov The apoptotic process induced by these benzamides was effectively inhibited by a broad-spectrum caspase inhibitor (zVADfmk) and a specific caspase-9 inhibitor (zLEDHfmk), confirming the critical role of this pathway. nih.govresearchgate.net Interestingly, the induction of apoptosis by these compounds was found to be independent of the p53 tumor suppressor protein, as the effects were observed in p53-deficient HL-60 cells. nih.gov The platinum-procaine complex DPR was also confirmed to be a potent trigger of apoptosis, demonstrated by DAPI staining, activation of p53 protein, and DNA laddering in agarose (B213101) gel electrophoresis. nih.gov

Investigation of Molecular Target Interactions

While direct studies on this compound's inhibition of cyclooxygenase are not prominent in the provided results, the broader class of benzamides and related structures have been investigated for their effects on various enzymes. For example, some sulfonamide-containing compounds, which can be structurally related to certain benzamide derivatives, are known inhibitors of carbonic anhydrases (CAs). nih.govmdpi.com Specifically, some sulfonamides have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms, including the cancer-related hCA IX. nih.gov Novel 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have been synthesized and shown to be selective inhibitors of CA VII. unifi.it

The interaction of this compound derivatives with sigma receptors has been a significant area of investigation. It has been noted that the uptake of some radioiodinated benzamides in B16 melanoma is not primarily mediated by sigma-receptor binding. nih.gov For instance, two different radioiodinated N-(2-diethylaminoethyl)benzamide derivatives with high melanoma uptake showed vastly different affinities for the sigma-1 receptor (K(i) = 0.278 +/- 0.018 and 5.19 +/- 0.40 microM), suggesting that sigma-1 receptor binding is not the main driver of their accumulation in melanoma. nih.gov

However, other research points to the involvement of sigma-1 receptors in the pharmacological effects of some benzamide-derived compounds. nih.gov The sigma-1 receptor is a chaperone protein that can be modulated by small molecules. mdpi.com Novel benzamide-derived compounds acting as sigma-1 agonists have been developed and have shown potential in models of multiple sclerosis. nih.gov

A well-known derivative, 4-amino-N-[2-(diethylamino)ethyl]benzamide, also known as procainamide, is a class 1A antiarrhythmic agent used to treat cardiac arrhythmias. nih.gov This indicates that this particular derivative possesses ion channel modulating properties, which are fundamental to its antiarrhythmic effects.

The primary mechanism for the high accumulation of many this compound derivatives in melanoma is their strong affinity for melanin (B1238610). nih.govnih.gov Differential and equilibrium density-gradient centrifugation have revealed that the radioactivity from labeled benzamides is predominantly associated with fractions containing melanin granules. nih.gov This suggests that the interaction with the melanin synthesis and storage pathway is a key determinant of their biological activity in the context of melanoma.

Exploration of Melanin-Binding Characteristics in Research Probes

This compound and its derivatives have garnered significant attention for their pronounced ability to bind to melanin, a pigment abundant in melanoma cells. This inherent characteristic positions them as highly promising candidates for the development of agents for both the imaging and targeted radionuclide therapy of malignant melanoma. nih.govnih.govnih.govplos.org

In vitro Melanin Binding Affinity and Retention

In vitro investigations have consistently affirmed the strong affinity of iodinated benzamides for melanin. nih.govmdpi.com The precise positioning of the iodine atom on the benzamide ring can modulate this binding affinity. The fundamental structure of these compounds, featuring a benzamide group capable of π-π stacking with melanin's aromatic rings and an amine group that can form ionic bonds with melanin's carboxylates, contributes to this high affinity. plos.org

A key derivative, N-(2-diethylaminoethyl)-4-iodobenzamide, has demonstrated substantial melanin binding. nih.gov Studies utilizing synthetic melanin have enabled the quantification of this interaction, revealing that the binding of its radioiodinated form is a saturable process, which suggests the presence of specific binding sites. nih.gov Furthermore, the retention of these compounds within melanin-rich tissues is a critical attribute. In vitro experiments have confirmed that once bound, these benzamide derivatives are retained by melanin for considerable durations, a highly desirable feature for both diagnostic imaging and therapeutic efficacy. The diethylaminoethyl side chain is a crucial structural component for this high-affinity binding and retention.

Table 1: In vitro Melanin Binding of Radioiodinated Benzamide Derivatives

| Compound | Melanin Concentration for >98% Binding | Time to Reach >98% Binding (at 50 ppm melanin) | Reference |

|---|---|---|---|

| ¹³¹I-IFPABZA | 3 to 200 ppm | 30 min | mdpi.com |

Localization Studies in Melanoma Xenografts

The melanin-targeting capabilities of this compound derivatives have been further substantiated in preclinical settings using melanoma xenografts in murine models. These studies have consistently revealed a high and selective accumulation of radioiodinated benzamides within melanotic tumors as compared to other tissues. nih.govresearchgate.net

Following intravenous administration, radioiodinated N-(2-(diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA) and its analogs show rapid and significant uptake in pigmented melanoma xenografts. nih.gov The accumulation in tumors is markedly higher in melanin-containing melanomas than in their amelanotic (non-pigmented) counterparts, thereby confirming the melanin-dependent nature of this localization. mdpi.com Concurrently, uptake in other organs like the liver, kidneys, and blood is comparatively low, with rapid clearance from these tissues. This differential distribution results in high tumor-to-background ratios, a critical factor for achieving clear tumor visualization in imaging studies. researchgate.net

The prolonged retention of these radiotracers within the tumor, which aligns with the in vitro data, has been observed for several days post-injection. This selective and sustained localization within melanoma underscores the potential of these compounds to serve as effective vehicles for the targeted delivery of diagnostic or therapeutic radionuclides directly to melanoma sites. nih.govnih.gov

Table 2: Tumor Uptake of Radiolabeled this compound Derivatives in B16 Melanoma Xenografts

| Compound | Tumor Uptake (%ID/g) | Time Point | Reference |

|---|---|---|---|

| 4-acetamido-N-(2-diethylaminoethyl)-5-[¹³¹I]iodo-2-methoxybenzamide | 23.2% | 6 h | nih.gov |

| 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-2-methoxybenzamide | 16.6% | 6 h | nih.gov |

Other Investigated Biological Activities

Beyond their well-documented melanin-binding properties, derivatives of this compound have been explored for a range of other potential therapeutic applications.

Neuroprotective Effects

Certain derivatives of this compound have been examined for their potential neuroprotective qualities. This line of inquiry often centers on their interaction with specific central nervous system receptors, such as the sigma-1 receptor, which has been implicated in the pathophysiology of neurodegenerative disorders. nih.gov While this area of research is less extensive than the work on melanin targeting, some compounds within this chemical class have shown promise in preclinical models of neurodegeneration. nih.gov

Antiviral Properties

The potential for this compound derivatives to act as antiviral agents has also been a subject of scientific investigation. Research in this domain has focused on their capacity to inhibit the replication of various viruses. The proposed mechanisms of action often involve interference with the virus's ability to enter host cells or the inhibition of essential viral enzymes. This remains an emerging field of study for this compound class.

Antiparasitic Activity (e.g., Trypanosoma brucei)

There is growing evidence to suggest that some this compound derivatives possess antiparasitic activity. nih.govresearchgate.net Notably, they have been studied for their efficacy against Trypanosoma brucei, the protozoan parasite responsible for causing African trypanosomiasis, also known as sleeping sickness. nih.govresearchgate.netresearchgate.net A phenotypic screening of a compound library identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for developing inhibitors of this parasite. nih.govresearchgate.net Subsequent optimization led to the identification of potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, with some compounds demonstrating curative effects in acute infection models in mice. nih.govresearchgate.net The proposed mechanism is thought to involve the disruption of vital processes within the parasite. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(2-diethylaminoethyl)-4-iodobenzamide |

| [¹²⁵I]BZA |

| ¹³¹I-IFPABZA |

| ¹³¹I-IFNABZA |

| 4-acetamido-N-(2-diethylaminoethyl)-5-[¹³¹I]iodo-2-methoxybenzamide |

| 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-2-methoxybenzamide |

| 4-(¹¹C-methoxy) N-(2-diethylaminoethyl) benzamide |

| N-(2-aminoethyl)-N-phenyl benzamides |

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Modifications on Biological Activity and Selectivity

Benzamide (B126) Ring Substitutions

Modifications to the benzamide ring are a key strategy in altering the biological activity of N-(2-(Diethylamino)ethyl)benzamide derivatives. A prominent example is the introduction of an amino group at the 4-position of the benzamide ring, which results in 4-amino-N-[2-(diethylamino)ethyl]benzamide, also known as procainamide (B1213733). nih.govmdpi.com This particular substitution has been the subject of various studies, including its synthesis and characterization. mdpi.com The resulting compound, procainamide, has been investigated for its antibacterial properties when complexed with tetraphenylborate (B1193919). nih.govresearchgate.net The complex showed good activity against Gram-positive bacteria such as S. aureus and B. subtilis, as well as the yeast Candida albicans, but weaker activity against Gram-negative bacteria like E. coli and Ps. aeruginosa. nih.gov

Further modifications include the addition of an aminomethyl group at the 4-position of the benzamide ring, forming 4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide. bldpharm.comuni.lu Computational studies on procainamide have been performed to understand its electronic properties, which are crucial for its interaction with biological targets. nih.gov

| Compound Name | Substitution on Benzamide Ring | Observed Biological Activity/Finding | Reference |

|---|---|---|---|

| This compound | None (Parent Compound) | Core structure for SAR studies. | sigmaaldrich.com |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide (Procainamide) | Amino group at 4-position | Tetraphenylborate complex shows antibacterial activity against Gram-positive bacteria and yeast. nih.gov | nih.govmdpi.com |

| 4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide | Aminomethyl group at 4-position | A known derivative. bldpharm.comuni.lu | bldpharm.comuni.lu |

Aliphatic Amine Group Modifications (e.g., Diethyl vs. Dimethyl)

Altering the N,N-diethylamino group can have a significant impact on the biological activity of benzamide derivatives. Studies comparing different alkyl substituents on the terminal amine have shown that these modifications influence potency and selectivity. For instance, in a study of 4-(diethylamino)benzaldehyde (B91989) analogues, which share the diethylamino functional group, the dipropyl analogue showed higher antiproliferative potency than the diethyl-based compound. nih.gov In contrast, the dimethylamino analogue showed low binding affinity in that particular study. nih.gov

In another study on aminoalkanol derivatives, dimethylamine (B145610) substituents were found to have a weaker inhibitory effect on acetylcholinesterase compared to isopropylamine (B41738) derivatives. mdpi.com The same research also indicated that methyl derivatives were more potent acetylcholinesterase inhibitors than their ethyl counterparts. mdpi.com These findings suggest that the size and nature of the alkyl groups on the nitrogen atom are critical for the compound's interaction with its biological target.

| Modification | Compound Series | Impact on Biological Activity | Reference |

|---|---|---|---|

| Diethyl vs. Dipropyl | 4-(dialkylamino)benzaldehyde analogues | The dipropyl moiety resulted in higher antiproliferative potency compared to the diethyl analogue. nih.gov | nih.gov |

| Diethyl vs. Dimethyl | 4-(dialkylamino)benzaldehyde analogues | The dimethylamino analogue exhibited low binding affinity. nih.gov | nih.gov |

| Ethyl vs. Methyl | Aminoalkanol derivatives | Methyl derivatives were more potent acetylcholinesterase inhibitors than ethyl derivatives. mdpi.com | mdpi.com |

Introduction of Halogens (e.g., Fluorine)

The incorporation of halogens, such as fluorine or iodine, into the structure of this compound derivatives is a common strategy to modulate their properties for applications like medical imaging. For example, a fluorinated and iodinated quinoxaline (B1680401) benzamide derivative, N-[2-[N-Ethyl-N-[2-(2-[18F]fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide ([18F]44), has been synthesized for melanin-targeted radionuclide imaging. nih.gov This compound demonstrated favorable properties for this application, highlighting the significant role of halogenation. nih.gov

In other research on related compounds, the introduction of fluorine and chlorine at specific positions led to analogues with improved ratios of cardiotoxicity to tumor-cell toxicity. nih.gov Specifically, 10-F and 10-Cl analogues of a dibenz[de,h]isoquinoline-1,3-dione showed these enhanced properties. nih.gov

Influence of Heterocyclic Moiety Incorporation

Replacing the benzamide ring with a heterocyclic moiety can lead to compounds with different biological activities. A study on heterocyclic analogues of benzamide antiarrhythmic agents explored the effects of such modifications. nih.gov For instance, N-[2-(diethylamino)ethyl]-3,4,5-trimethyl-1H-pyrrole-2-carboxamide and N-[2-(diethylamino)ethyl]-1H-indole-2-carboxamide were synthesized and showed modest class III antiarrhythmic activity, which involves the prolongation of the action potential duration. nih.gov

Furthermore, the incorporation of a quinoxaline ring, as seen in N-[2-[N-Ethyl-N-[2-(2-[18F]fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide, has been used to develop agents for targeted radionuclide imaging and therapy of melanoma. nih.govnih.gov This demonstrates that the introduction of heterocyclic systems can impart novel properties and applications to the parent molecule.

Role of the Diethylaminoethyl Moiety in Molecular Interactions

Contribution to Lipophilicity and Membrane Penetration

The diethylaminoethyl group is a key contributor to the lipophilicity of this compound and its derivatives. Lipophilicity is an important physicochemical property that influences a molecule's ability to cross biological membranes, including the blood-brain barrier and cell membranes, to reach its target. Quantitative structure-activity relationship (QSAR) studies on related compounds have shown a correlation between the lipophilicity of substituents and cytotoxicity. nih.gov

Influence on Solubility and Basic Properties

The N-(2-(diethylamino)ethyl) moiety plays a critical role in defining the physicochemical properties of the parent benzamide, particularly its solubility and basicity. The tertiary amine group within this side chain is basic in nature. This basicity allows the compound to form salts, such as hydrochloride or sulfate (B86663) salts, when treated with an acid. sigmaaldrich.comchemsrc.com

In metabolic studies of related compounds containing a diethylaminoethyl group, such as nitazenes, a primary degradation pathway is N-deethylation, highlighting the metabolic relevance of this functional group. wikipedia.org The basic character of the amine is fundamental to the molecule's ability to interact with biological targets and influences its pharmacokinetic profile.

Impact on Receptor/Enzyme Binding

The benzamide core and its substituents are instrumental in dictating the molecule's interaction with various biological targets. Structure-activity relationship (SAR) studies on a range of benzamide derivatives have revealed key insights into their binding mechanisms.

The formation of complexes is considered a vital aspect of understanding the interaction between bioactive molecules and their receptors. mdpi.comnih.gov For example, 4-amino-N-[2-(diethylamino)ethyl]benzamide (Procainamide) can form an ion-associate complex, which provides a model for studying these crucial interactions. mdpi.comnih.gov

Research on different classes of benzamide derivatives has identified specific structural features that govern their affinity and activity at various receptors and enzymes:

FtsZ Protein: In a series of benzodioxane-benzamides designed as antibacterial agents, the 2,6-difluorobenzamide (B103285) portion was found to form critical hydrogen bonds with the FtsZ protein. The linker and the other aromatic moiety, analogous to the N-substituted portion of this compound, occupy a hydrophobic subpocket, indicating that the nature of the N-substituent is key for optimal binding and potency. nih.govmdpi.com

Glucokinase: For benzamide derivatives acting as glucokinase activators, docking studies revealed that specific interactions, such as hydrogen bonds with residues like ARG63 and THR65, and π-π stacking with TYR214, are crucial for binding and activity. nih.gov

β3 Adrenergic Receptors: SAR studies have led to the discovery of potent and selective human β3-adrenergic receptor agonists from the benzamide class, demonstrating the tunability of the benzamide scaffold for specific receptor interactions. nih.gov

Cannabinoid Receptors: Modifications to the amide linkage in sulfamoyl benzamides led to derivatives with high affinity and selectivity for the CB2 receptor. researchgate.net

These examples underscore the principle that while the core benzamide structure provides a foundational scaffold, the substituents, including the N-(2-(diethylamino)ethyl) group, are critical for modulating the affinity, selectivity, and nature of the interaction with the specific biological target.

| Derivative Class | Biological Target | Key Binding Interactions |

| Benzodioxane-Benzamides | FtsZ Protein | Hydrogen bonds from the benzamide; hydrophobic interactions from the N-substituent portion. nih.govmdpi.com |

| Substituted Benzamides | Glucokinase | Hydrogen bonds with ARG63, THR65; π-π stacking with TYR214. nih.gov |

| Reverse Amide Benzamides | β3 Adrenergic Receptor | Specific conformational arrangements lead to high potency and selectivity. nih.gov |

| Sulfamoyl Benzamides | CB2 Cannabinoid Receptor | The amide linkage and substitutions influence affinity and selectivity over the CB1 receptor. researchgate.net |

Computational Approaches to SAR Elucidation

Computational chemistry offers powerful tools for understanding the structure-activity relationships of benzamide derivatives, guiding the design of new compounds with enhanced properties. oncodesign-services.com These methods allow for the prediction of biological activity and the elucidation of binding modes at an atomic level. nih.gov

Density Functional Theory (DFT): DFT has been employed to study the electronic and geometric properties of 4-amino-N-[2-(diethylamino)ethyl]benzamide complexes. mdpi.comnih.gov These calculations can determine ground state characteristics, predict vibrational frequencies (IR spectra), and correlate theoretical NMR chemical shifts with experimental data. Furthermore, analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the chemical reactivity and stability of the molecule. mdpi.com For instance, a small HOMO-LUMO energy gap in a procainamide-tetraphenylborate complex suggested high stability. nih.gov

Molecular Docking and Modeling: Molecular docking is a prominent computational technique used to predict the binding orientation of a molecule to its target. This method has been successfully applied to various benzamide derivatives:

FtsZ Inhibitors: Computational studies were used to design and develop benzodioxane-benzamide inhibitors of the FtsZ protein. nih.gov These models helped elucidate the structural features required for potent inhibition and guided the synthesis of new derivatives with improved solubility and permeability profiles. nih.govnih.gov

Glucokinase Activators: Docking studies on benzamide derivatives identified key amino acid interactions within the glucokinase binding site, providing a structural basis for their activity. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies are used to build a statistical correlation between the three-dimensional properties of a series of molecules and their biological activity. For benzamide derivatives targeting glucokinase, a 3D-QSAR model was developed to identify the essential features required for activity. nih.gov Such models are valuable for virtual screening and for predicting the potency of novel, unsynthesized compounds. nih.gov

These computational approaches are often integrated into a comprehensive strategy to accelerate drug discovery by optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. oncodesign-services.com

| Computational Method | Application for Benzamide Derivatives | Key Findings |

| Density Functional Theory (DFT) | Characterization of 4-amino-N-[2-(diethylamino)ethyl]benzamide complex. mdpi.comnih.gov | Calculation of electronic/geometric properties; correlation of theoretical vs. experimental spectra; assessment of molecular stability. mdpi.comnih.gov |

| Molecular Docking | Elucidation of binding modes for FtsZ inhibitors and glucokinase activators. nih.govnih.govnih.gov | Identification of key amino acid interactions and structural features necessary for biological activity. mdpi.comnih.gov |

| 3D-QSAR / Pharmacophore Modeling | Development of models for glucokinase activators. nih.gov | Identification of essential structural features for activity; used for virtual screening of new potential leads. nih.gov |

Advanced Research Applications and Potential As Molecular Scaffolds

Development as Radiotracer Probes for Preclinical Imaging Research

Radiolabeled derivatives of N-(2-(Diethylamino)ethyl)benzamide have emerged as promising agents for non-invasive imaging in preclinical research, especially in the context of malignant melanoma. nih.govkoreascience.kr These compounds exhibit a notable affinity for melanin (B1238610), a pigment overexpressed in most melanoma cells. nih.gov

The development of this compound-based radiotracers involves the incorporation of various radioisotopes to enable detection by imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Iodine Isotopes (¹²³I, ¹²⁵I, ¹³¹I): Radioiodinated benzamides have been extensively studied for melanoma imaging. nih.gov For instance, N-(2-diethylaminoethyl)-4-[¹²³I]iodobenzamide has been synthesized for SPECT imaging of malignant melanoma. nih.gov The labeling is often achieved through a non-isotopic bromine-iodine exchange reaction. nih.gov

Fluorine-18 (¹⁸F): Fluorine-18 is a widely used positron-emitting radionuclide for PET imaging due to its favorable decay characteristics. nih.gov Researchers have developed ¹⁸F-labeled this compound derivatives, such as [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, for melanoma imaging. koreascience.kr

Gallium-68 (⁶⁸Ga): Gallium-68 is another positron emitter that can be chelated to benzamide (B126) derivatives. nih.gov A ⁶⁸Ga-labeled this compound derivative, ⁶⁸Ga-SCN-NOTA-BZA, has been synthesized and evaluated as a potential PET probe for malignant melanoma. nih.gov

Preclinical studies using animal models have demonstrated the potential of radiolabeled this compound derivatives for imaging melanoma.

SPECT Studies: Early studies with radioiodinated benzamides showed their ability to accumulate in melanoma tumors in animal models. nih.gov Structure-activity relationship studies revealed that substituents on the phenyl ring significantly influence tumor uptake and clearance rates. nih.gov

PET Studies: More recently, PET imaging with ⁶⁸Ga and ¹⁸F-labeled benzamide derivatives has shown promising results. nih.govkoreascience.kr For example, micro-PET studies with ⁶⁸Ga-SCN-NOTA-BZA in mice bearing B16F10 melanoma tumors demonstrated selective tumor uptake and clearance through renal excretion. nih.gov These studies highlight the potential of these radiotracers for non-invasive diagnosis and monitoring of melanoma. koreascience.kr

The design of effective radiotracers based on the this compound scaffold focuses on optimizing several key parameters to achieve high tumor-to-background ratios.

Structure-Activity Relationships: Research has shown that modifications to the benzamide structure, such as the introduction of specific substituents on the aromatic ring, can significantly impact the tracer's biodistribution and pharmacokinetics. nih.gov

Metabolic Stability: Enhancing the metabolic stability of the radiotracer is crucial to ensure that it reaches the target tissue intact. nih.gov

Clearance Pathways: A rapid clearance from non-target tissues, primarily through the renal system, is desirable to reduce background signal and improve image quality. nih.gov

Role in Targeted Molecular Delivery Systems (Preclinical Concepts)

The ability of the this compound scaffold to be functionalized makes it a candidate for the development of targeted drug delivery systems in preclinical settings. The core concept involves attaching therapeutic agents to the benzamide molecule, which then acts as a carrier to deliver the payload to specific cells or tissues. While still largely in the conceptual and early preclinical stages for this specific compound, the principles of targeted delivery are well-established. These systems often rely on the enhanced permeability and retention (EPR) effect in tumors or by attaching ligands that bind to specific receptors on target cells. nih.gov The versatility of the benzamide structure allows for the potential incorporation of various targeting moieties and therapeutic payloads.

Utility as a Building Block in Complex Organic Chemical Synthesis

This compound and its derivatives serve as valuable building blocks in the synthesis of more complex organic molecules. The presence of multiple reactive sites—the amide linkage, the aromatic ring, and the tertiary amine—allows for a variety of chemical transformations. For instance, the synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate (B1193919) involves an ion-associate reaction, demonstrating its utility in creating novel chemical entities. mdpi.comresearchgate.net The fundamental structure can be readily modified to introduce different functional groups, making it a versatile starting material for constructing a diverse range of compounds with potential applications in materials science and medicinal chemistry.

Contribution to Medicinal Chemistry Research and Lead Compound Generation